N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a synthetic organic compound known for its potential applications in medicinal chemistry. It is classified as a sulfonamide derivative, which often exhibits biological activity. The compound's molecular formula is , and it has a molecular weight of approximately 405.47 g/mol .
The synthesis of N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps, including:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to monitor the progress and confirm the structure of intermediates and final products .
The molecular structure of N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be represented using various structural formulas:
CCOC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4
InChI=1S/C22H25N3O4S/c1-2-28-17-10-8-16(9-11-17)24-19(26)12-25-14-23-20-18(13-29-21(20)22(25)27)15-6-4-3-5-7-15/h3-11,13-14H,2,12H2,1H3,(H,24,26)
.The compound exhibits a complex three-dimensional structure due to the presence of multiple functional groups that can influence its conformation and reactivity.
N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can participate in several chemical reactions:
The reactivity of this compound is influenced by its electronic structure, particularly the electron-withdrawing effects of the sulfonamide and carbonyl groups.
The mechanism of action for N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with biological targets such as enzymes or receptors. The specific mechanism may vary based on its application:
Studies have shown that similar compounds exhibit significant biological activity against various cancer cell lines and inflammatory diseases .
N-(2-ethoxyphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has potential applications in:
This compound exemplifies the importance of sulfonamide derivatives in medicinal chemistry and their potential therapeutic applications across various fields of research.
CAS No.:
CAS No.: 59456-70-1
CAS No.: 87913-26-6
CAS No.: 31867-59-1
CAS No.: 1357362-67-4
CAS No.: 1152-76-7